(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride
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Overview
Description
®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is a chiral compound that features a pyrrolidine ring attached to an acetic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.
Formation of Acetic Acid Moiety: The acetic acid moiety is introduced via a carboxylation reaction.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
- Ketones and aldehydes from oxidation.
- Alcohols and amines from reduction.
- Various substituted pyrrolidine derivatives from substitution reactions.
Scientific Research Applications
®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride: The enantiomer of the ®-form, which may exhibit different biological activities.
2-(Pyrrolidin-2-yl)propanoic acid hydrochloride: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
2-(Pyrrolidin-2-yl)butanoic acid hydrochloride: Another analog with a butanoic acid moiety.
Uniqueness
®-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other analogs. This uniqueness makes it valuable in the development of chiral drugs and in studies of stereochemistry.
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDACVOAOJQTPR-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661610 |
Source
|
Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439918-59-9 |
Source
|
Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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